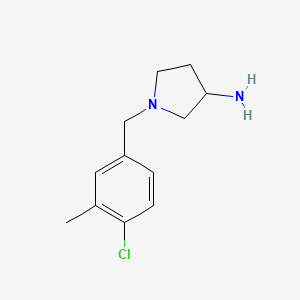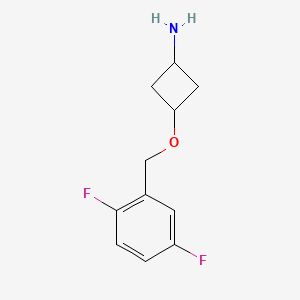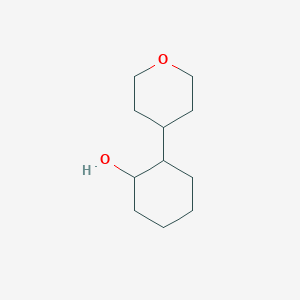![molecular formula C9H11NOS B13274143 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13274143.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde is a compound that features a thiazole ring, a cyclopropane ring, and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
One common synthetic route involves the reaction of 4-methyl-1,3-thiazole with cyclopropane-1-carbaldehyde under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific structure, which combines a thiazole ring with a cyclopropane and aldehyde group, potentially offering unique biological activities and applications.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7-5-12-8(10-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3 |
InChI Key |
PLPAEOCFCKWRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


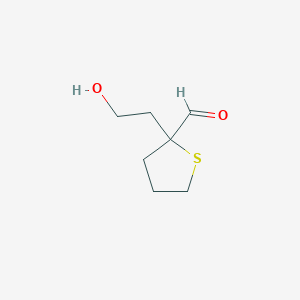
amine](/img/structure/B13274068.png)

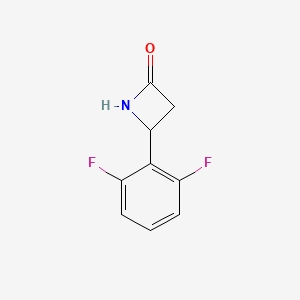


![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)

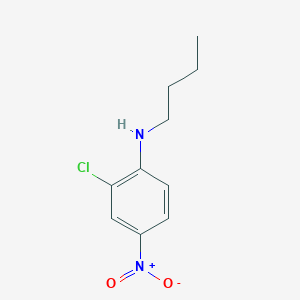
![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)
